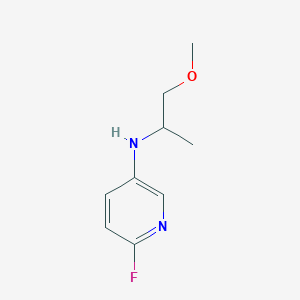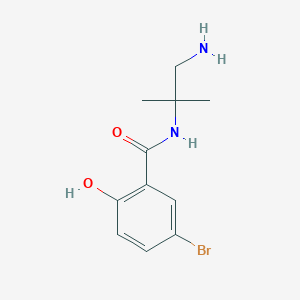![molecular formula C12H17BrN2O3 B6632398 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is not fully understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. This modulation can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide can modulate the activity of various enzymes and receptors in the body, resulting in a range of biochemical and physiological effects. These effects include the inhibition of bacterial growth, the induction of apoptosis in cancer cells, and the modulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is its versatility in various research fields. Its potential applications in the synthesis of metal complexes and as a fluorescence probe make it a valuable tool for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are numerous future directions for the research of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies can be conducted to investigate its potential applications in other research fields, such as materials science and environmental chemistry.
Conclusion
In conclusion, 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide is a versatile compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-(2-methoxyethylamino)ethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide has been extensively studied for its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes with potential antimicrobial and anticancer activities. The compound has also been investigated for its potential as a fluorescence probe for the detection of metal ions and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-18-7-6-14-4-5-15-12(17)10-8-9(13)2-3-11(10)16/h2-3,8,14,16H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWCXLBEYZGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCNC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)




![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
